molecular formula C16H20N4O3S B6567187 2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide CAS No. 921885-72-5

2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B6567187
CAS No.: 921885-72-5
M. Wt: 348.4 g/mol
InChI Key: SHJWAEJVHZHUPC-UHFFFAOYSA-N
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Description

2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. The compound is characterized by a combination of functional groups, which include a sulfanyl group, imidazole moiety, and acetamide group. These functionalities contribute to its reactivity and potential utility in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide typically involves multi-step reactions. A common synthetic route might include:

  • Preparation of the imidazole core: Starting with commercially available imidazole derivatives, the core structure can be modified by introducing carbamoylmethyl and hydroxymethyl groups under controlled conditions.

  • Introduction of the sulfanyl group: This step involves the formation of a thiolate intermediate that reacts with the imidazole derivative to introduce the sulfanyl group.

  • Coupling with 2,3-dimethylphenylacetamide: The final step involves the amide bond formation between the sulfanyl-imidazole intermediate and 2,3-dimethylphenylacetamide using coupling reagents such as EDCI or DCC.

Industrial Production Methods

In industrial settings, the production of this compound may employ continuous flow reactors to streamline the multi-step synthesis. Optimizing reaction conditions like temperature, pressure, and the use of catalysts can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo a variety of reactions including:

  • Oxidation: : Potential transformation of hydroxymethyl to carboxyl or aldehyde groups using oxidizing agents like KMnO4.

  • Reduction: : Reduction of the imidazole ring under specific conditions.

  • Substitution: : Nucleophilic or electrophilic substitution reactions due to the presence of reactive groups.

Common Reagents and Conditions

  • Oxidizing agents: : KMnO4, CrO3.

  • Reducing agents: : NaBH4, LiAlH4.

  • Catalysts for substitutions: : Pd/C, Pt/C.

Major Products

Depending on the reaction conditions, products can include various oxidized or reduced forms of the compound and substituted derivatives with altered functional groups.

Scientific Research Applications

Chemistry

Used as a building block in the synthesis of other complex organic molecules due to its versatile functional groups.

Biology

Investigated for its potential as an enzyme inhibitor or modulator due to the imidazole ring which is known to interact with biological systems.

Medicine

Explored for potential therapeutic applications, particularly where modulation of enzymatic activity is beneficial.

Industry

Utilized in the development of novel materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The specific mechanism of action for 2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide involves interactions with molecular targets like enzymes. The imidazole ring can coordinate with metal ions in enzymes, altering their catalytic activity. The sulfanyl group may also engage in nucleophilic interactions with biological molecules, influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(carbamoylmethyl)-1H-imidazol-2-yl]sulfanyl}acetamide

  • 2-{[1-(carbamoylmethyl)-5-methyl-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide

Uniqueness

Compared to similar compounds, 2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide is unique due to the presence of both hydroxymethyl and 2,3-dimethylphenyl groups. These groups contribute to its distinctive reactivity and potential specificity in biological interactions.

Hope this sheds some light on the fascinating world of this compound!

Properties

IUPAC Name

2-[2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-10-4-3-5-13(11(10)2)19-15(23)9-24-16-18-6-12(8-21)20(16)7-14(17)22/h3-6,21H,7-9H2,1-2H3,(H2,17,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJWAEJVHZHUPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC=C(N2CC(=O)N)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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